molecular formula C9H15BrO B1372379 1-Bromo-4-cyclopentylbutan-2-one CAS No. 1218765-00-4

1-Bromo-4-cyclopentylbutan-2-one

Cat. No.: B1372379
CAS No.: 1218765-00-4
M. Wt: 219.12 g/mol
InChI Key: VLWWDRCISXMLLG-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopentylbutan-2-one is an organic compound with the molecular formula C₉H₁₅BrO and a molecular weight of 219.12 g/mol . It is a brominated ketone, characterized by the presence of a bromine atom attached to a butanone backbone, with a cyclopentyl group attached to the fourth carbon atom. This compound is primarily used in research and development settings, particularly in the synthesis of other organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-cyclopentylbutan-2-one can be synthesized through a multi-step process involving the bromination of a precursor compound. One common method involves the bromination of 4-cyclopentylbutan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-cyclopentylbutan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxides, or amines, leading to the formation of substituted ketones.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere conditions.

    Oxidation: Performed in aqueous or mixed solvent systems, often under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Substituted ketones with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclopentylbutan-2-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-cyclopentylbutan-2-one is unique due to its specific structure, which combines a brominated butanone backbone with a cyclopentyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

1-bromo-4-cyclopentylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-9(11)6-5-8-3-1-2-4-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWWDRCISXMLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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